9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
Overview
Description
The compound 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a synthetic organic molecule often employed in the field of synthetic chemistry for its unique functional groups and reactivity profile. Its multi-functional nature makes it a versatile tool in the synthesis of various complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves multiple steps starting from fluoren-9-ylmethyl chloroformate and specific tert-butoxy and methoxy substrates. The reaction usually takes place under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction temperatures are carefully controlled, typically kept at low to room temperatures to ensure the desired selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound requires stringent conditions to ensure high purity and yield. This often involves the use of automated synthesis machinery to control the reaction conditions precisely. The final product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes several types of chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form new products with additional functional groups.
Reduction: Reduction reactions can convert it into simpler molecules, often for the purpose of further derivatization.
Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used with this compound include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often use bases or acids to catalyze the reaction.
Major Products
Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxyl or carboxyl derivatives, while reduction may result in the removal of protective groups, exposing reactive sites.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate finds applications in various scientific fields:
Chemistry: It is used as a protecting group in peptide synthesis due to its stability and easy removal under mild conditions.
Biology: It can be used in the design of enzyme inhibitors, probing biological pathways.
Medicine: Its derivatives may be explored for drug development, particularly for their potential roles as prodrugs.
Industry: It finds applications in materials science, particularly in the production of specialized polymers.
Mechanism of Action
The mechanism of action for 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its ability to interact with various molecular targets, primarily through its carbamate functional group. This allows it to form stable intermediates which can then be further manipulated chemically or biologically. The tert-butoxy and methoxy(methyl)carbamoyl groups play crucial roles in protecting reactive sites, making it versatile in synthetic applications.
Comparison with Similar Compounds
When compared with similar compounds, 9H-fluoren-9-ylmethyl N-[(1S)-2-(tert-butoxy)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate stands out due to its unique combination of stability and reactivity. Similar compounds may include:
9H-fluoren-9-ylmethyl chloroformate: : Similar in structure but lacks the added protective groups.
tert-butyl carbamate: : Commonly used but does not offer the same multifunctional reactivity.
Methoxycarbonyl derivatives: : Often used in synthesis but may not offer the same stability under various conditions.
Overall, this compound is a uniquely valuable compound in the realm of synthetic chemistry and beyond, offering a balance of reactivity and protection that makes it indispensable in many applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O5/c1-24(2,3)31-15-21(22(27)26(4)29-5)25-23(28)30-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,14-15H2,1-5H3,(H,25,28)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZGMPRIGILXOT-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)N(C)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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